

A Technical Guide to Commercial Suppliers and Applications of Methyl L-Arabinopyranoside-13C

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl L-Arabinopyranoside-13C**

Cat. No.: **B13839719**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and applications of **Methyl L-Arabinopyranoside-13C**, a stable isotope-labeled monosaccharide crucial for a range of research and development activities. This document details commercial suppliers, available product specifications, and key applications, including its use in metabolic studies and as a precursor in the synthesis of isotopically labeled natural products.

Introduction to ¹³C Isotopic Labeling

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. By replacing carbon-12 (¹²C) atoms with the stable, non-radioactive isotope carbon-13 (¹³C), researchers can track the movement and transformation of compounds through metabolic pathways. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can distinguish between the labeled and unlabeled molecules, providing invaluable insights into cellular metabolism and the mechanism of action of drugs.

Methyl L-Arabinopyranoside-¹³C serves as a valuable tracer for studying pentose metabolism and the biosynthesis of various natural products. Its labeled methyl and arabinose moieties allow for precise tracking within complex biological matrices.

Commercial Suppliers of Methyl L-Arabinopyranoside-¹³C

Several commercial suppliers offer Methyl L-Arabinopyranoside-¹³C and its derivatives. While detailed specifications such as isotopic enrichment and chemical purity often require direct inquiry or a certificate of analysis, the following table summarizes the available information.

Supplier	Product Name	Catalog Number	Molecular Formula	Molecular Weight (g/mol)	Notes
Clearsynth	Methyl L-Arabinopyranoside- ¹³ C	CS-T-96505	C ₅ ¹³ CH ₁₂ O ₅	165.15	Intermediate in the synthesis of labeled Patulin (PAT) (P206502). [1]
e-b-L-	Methyl 3,4-Isopropylidene-b-D-Arabinopyranoside- ¹³ C	CS-T-97306	C ₈ ¹³ CH ₁₆ O ₅	205.21	Intermediate in the synthesis of labeled Patulin (PAT) (P206502). [2]
LGC Standards	Methyl b-L-Arabinopyranoside- ¹³ C	TRC-M288261	C ₅ ¹³ CH ₁₂ O ₅	165.15	Distributed by LGC, manufactured by Toronto Research Chemicals (TRC).
Omicron Biochemicals, Inc.	Custom Synthesis	-	-	-	Offers custom synthesis of ¹³ C labeled carbohydrate s. Methyl L-Arabinopyranoside- ¹³ C may be available upon request. [3] [4]

Cambridge
Isotope Laboratories, Inc.
Custom Synthesis

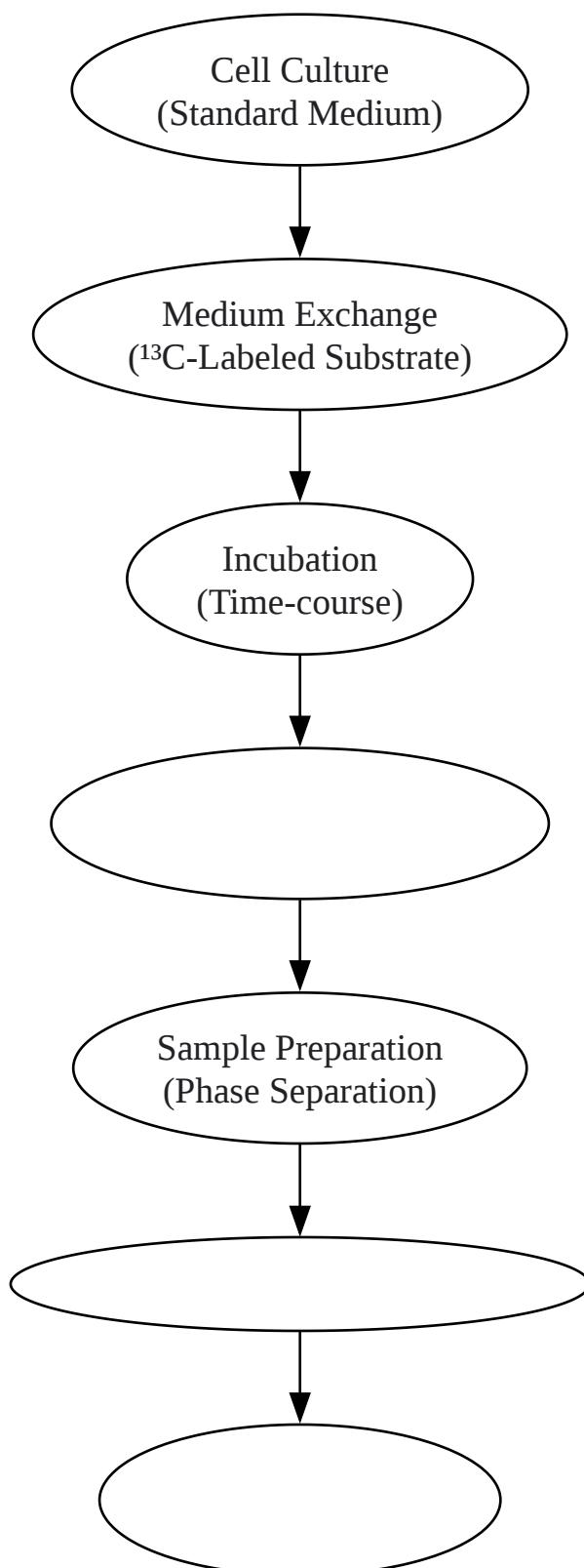
A major supplier of stable isotope-labeled compounds, may offer custom synthesis.^[5]
^[6]

Note: Isotopic enrichment and chemical purity are critical parameters for experimental design. It is highly recommended to request a Certificate of Analysis (CoA) from the supplier for detailed quantitative data.

Key Applications and Experimental Protocols

Methyl L-Arabinopyranoside-¹³C is primarily utilized in two key areas: as a tracer in metabolic flux analysis and as a building block in the chemical synthesis of ¹³C-labeled complex molecules.

Metabolic Tracing Studies


Stable isotope tracing is a fundamental technique to quantitatively track the flow of atoms from a labeled substrate through a metabolic network. While a specific protocol for Methyl L-Arabinopyranoside-¹³C is not readily available in the public domain, a general protocol for cellular metabolic tracing using a ¹³C-labeled carbohydrate can be adapted.

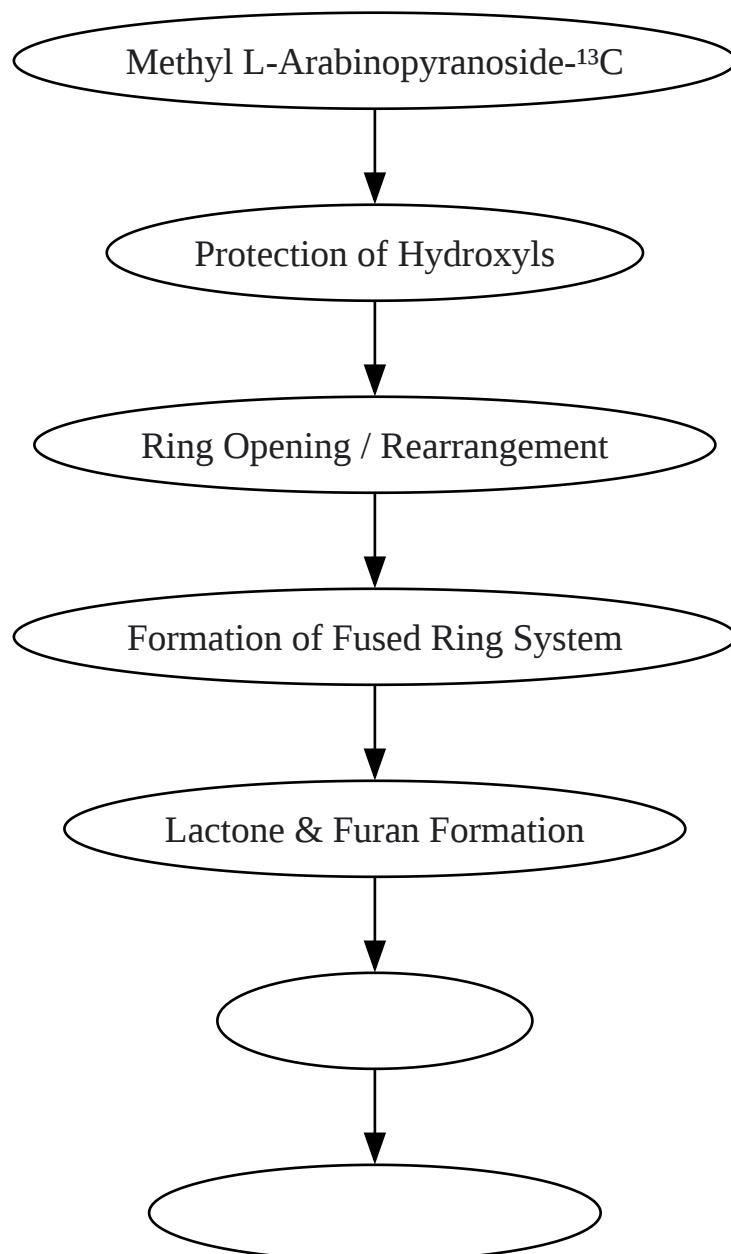
Experimental Protocol: General Procedure for Cellular Metabolic Tracing with a ¹³C-Labeled Monosaccharide

- Cell Culture: Culture the cells of interest to the desired confluence in standard growth medium.
- Medium Exchange: Replace the standard medium with a medium containing the ¹³C-labeled monosaccharide (e.g., Methyl L-Arabinopyranoside-¹³C) at a known concentration. The

concentration and labeling duration will depend on the specific metabolic pathway and cell type under investigation.

- **Incubation:** Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled substrate. Time-course experiments are often performed to monitor the dynamic changes in metabolite labeling.
- **Metabolite Extraction:** Rapidly quench metabolic activity by washing the cells with ice-cold saline and then extracting the metabolites using a cold solvent mixture, such as 80:20 methanol:water.
- **Sample Preparation:** Separate the polar metabolites from lipids and proteins by centrifugation. The supernatant containing the polar metabolites is then dried.
- **Derivatization (for GC-MS):** For analysis by gas chromatography-mass spectrometry (GC-MS), the dried metabolites are often derivatized to increase their volatility.
- **LC-MS or GC-MS Analysis:** Analyze the labeled metabolites by liquid chromatography-mass spectrometry (LC-MS) or GC-MS to determine the mass isotopologue distribution of downstream metabolites.
- **Data Analysis:** The resulting data is used to calculate the fractional contribution of the labeled substrate to various metabolic pools, providing insights into pathway activity and metabolic fluxes.

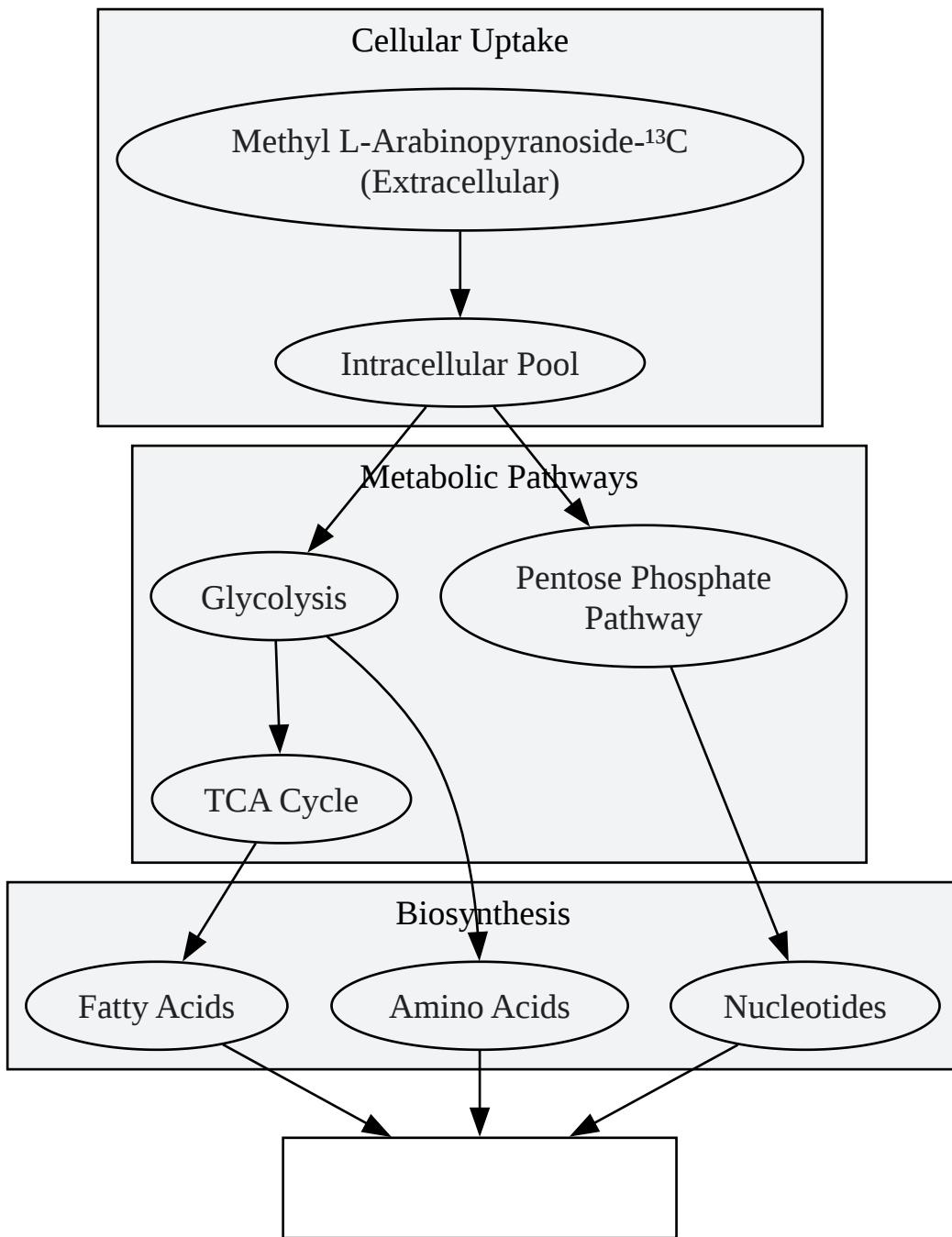
[Click to download full resolution via product page](#)


Synthesis of ¹³C-Labeled Patulin

Clearsynth explicitly notes that their Methyl L-Arabinopyranoside-¹³C products serve as intermediates in the synthesis of labeled patulin, a mycotoxin.^{[1][2]} The use of a ¹³C-labeled precursor allows for the production of an internal standard for accurate quantification of patulin in food and environmental samples by isotope dilution mass spectrometry.

Experimental Protocol: Conceptual Synthetic Pathway to ¹³C-Labeled Patulin

A detailed, validated protocol for the synthesis of ¹³C-labeled patulin from Methyl L-Arabinopyranoside-¹³C is proprietary. However, based on known chemical transformations, a plausible synthetic route can be outlined. The key is the conversion of the arabinose skeleton into the fused furan-pyranone core structure of patulin, retaining the ¹³C label in a specific position.


- Protection of Hydroxyl Groups: The free hydroxyl groups of Methyl L-Arabinopyranoside-¹³C would likely be protected using standard protecting group chemistry to allow for selective reactions at other positions.
- Modification of the Pyranoside Ring: A series of reactions would be required to open and reform the pyranoside ring into the bicyclic system of patulin. This would involve steps such as oxidation, reduction, and cyclization.
- Introduction of the Lactone and Furan Moieties: Key transformations would focus on forming the α,β -unsaturated lactone and the furan ring.
- Deprotection: The final step would involve the removal of the protecting groups to yield the ¹³C-labeled patulin.

[Click to download full resolution via product page](#)

Data Interpretation and Visualization

The data generated from experiments utilizing Methyl L-Arabinopyranoside-¹³C can be complex. For metabolic tracing studies, the mass isotopologue distribution of downstream metabolites provides a quantitative measure of the contribution of the labeled precursor to their synthesis. This data is often visualized using bar graphs or heatmaps to compare different experimental conditions.

In the context of using ^{13}C -labeled patulin as an internal standard, the ratio of the signal from the labeled standard to the unlabeled analyte in a sample is used to calculate the precise concentration of the analyte, correcting for any sample loss during preparation and analysis.

[Click to download full resolution via product page](#)

Conclusion

Methyl L-Arabinopyranoside-¹³C is a valuable research tool for scientists in various disciplines. Its commercial availability, although sometimes requiring direct inquiry for detailed specifications, enables its use in sophisticated metabolic studies and as a precursor for the synthesis of labeled standards. The protocols and conceptual frameworks provided in this guide serve as a starting point for researchers looking to incorporate this powerful isotopically labeled compound into their experimental designs. As with any stable isotope tracer, careful planning of labeling strategies and robust analytical methods are paramount to obtaining high-quality, interpretable data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. clearsynth.com [clearsynth.com]
- 2. clearsynth.com [clearsynth.com]
- 3. omicronbio.com [omicronbio.com]
- 4. omicronbio.com [omicronbio.com]
- 5. isotope.com [isotope.com]
- 6. isotope.com [isotope.com]
- To cite this document: BenchChem. [A Technical Guide to Commercial Suppliers and Applications of Methyl L-Arabinopyranoside-¹³C]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13839719#commercial-suppliers-of-methyl-l-arabinopyranoside-13c>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com